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molecular formula C7H5BrF2O B1375596 1-Bromo-2,4-difluoro-5-methoxybenzene CAS No. 943831-06-9

1-Bromo-2,4-difluoro-5-methoxybenzene

Cat. No. B1375596
M. Wt: 223.01 g/mol
InChI Key: DLHGZDMSUZUOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07498468B2

Procedure details

To a solution of 1,3 dibromo-4,6-difluorobenzene (10.0 g, 37 mmol) in THF (50 mL) at −20° C. was added isopropyl magnesium chloride (2.0M in THF, 42 mmol) and the resulting solution warm to 0° C. and stirred for 30 minutes. Trimethylborate (4.7 g, 45 mmol) was added and the mixture stirred at ambient temperature for 1 hour. The solution was recooled to −20° C. and peracetic acid (32%, 50 mmol) was added and the solution was stirred for 30 minutes at ambient temperature. The solution was then quenched with sodium bisulfite (5% solution, 75 mL) and then acidified with 6 N hydrochloric acid and extracted with ethyl ether (2×75 mL). Combined extracts were dried (sodium sulfate) and concentrated. The crude phenol was dissolved in acetonitrile (40 mL) and potassium carbonate (10 g, 74 mmol) and iodomethane (5.7 g, 40 mmol) were added and stirred at ambient temperature for 20 hours. The solution was concentrated and the residue taken into water (50 mL) and extracted with ethyl ether (2×75 mL) and the combined extracts were washed with brine, dried (sodium sulfate), and concentrated. The residue was purified by chromatography (hexanes) to give 1-bromo-2,4-difluoro-5-methoxybenzene (2.0 g, 8.6 mmol): LC/MS (m/z=223).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
50 mmol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4](Br)[CH:3]=1.C([Mg]Cl)(C)C.[CH3:16][O:17]B(OC)OC.C(OO)(=O)C.C(=O)([O-])[O-].[K+].[K+].IC>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([O:17][CH3:16])[C:5]([F:9])=[CH:6][C:7]=1[F:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)F)Br
Name
Quantity
42 mmol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
peracetic acid
Quantity
50 mmol
Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.7 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was recooled to −20° C.
STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solution was then quenched with sodium bisulfite (5% solution, 75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude phenol was dissolved in acetonitrile (40 mL)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (2×75 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.6 mmol
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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